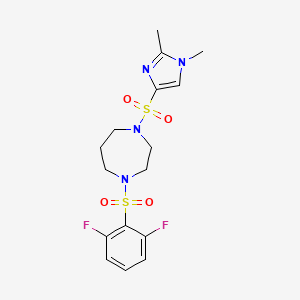

1-((2,6-difluorophenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N4O4S2/c1-12-19-15(11-20(12)2)27(23,24)21-7-4-8-22(10-9-21)28(25,26)16-13(17)5-3-6-14(16)18/h3,5-6,11H,4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOMFYIZZFBKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-((2,6-difluorophenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Anticancer Properties

Recent studies have indicated that compounds containing imidazole rings exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization effectively, which is crucial for cancer cell division. The compound may share similar mechanisms due to its structural components.

- Case Study 1: A related imidazole derivative exhibited IC50 values ranging from 80–200 nM against various cancer cell lines including HeLa and MDA-MB-468. This suggests that the target compound may also possess potent anticancer properties, potentially making it a candidate for further investigation in oncology .

Antibacterial and Antiviral Activity

Compounds with similar sulfonamide structures have demonstrated antibacterial and antiviral activities. The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, leading to growth inhibition.

- Case Study 2: A study on sulfonamide derivatives revealed significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range. This could indicate that the target compound might also exhibit similar properties .

The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways critical for cellular proliferation and survival.

- Tubulin Polymerization Inhibition: Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.

- Enzyme Inhibition: The sulfonamide moiety may interact with enzymes involved in metabolic pathways, thereby exerting therapeutic effects.

Research Findings Summary

| Activity | IC50 Values | Cell Lines/Organisms | Reference |

|---|---|---|---|

| Anticancer | 80–200 nM | HeLa, MDA-MB-468 | |

| Antibacterial | Low µM | E. coli, S. aureus | |

| Tubulin Inhibition | 0.4 µM | Porcine brain tubulin |

Future Directions

Given the promising biological activities associated with 1-((2,6-difluorophenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane , further research is warranted. Potential areas of exploration include:

- In vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis: To optimize the compound's structure for enhanced potency and selectivity.

- Combination Therapies: Investigating synergistic effects when combined with existing anticancer or antibacterial agents.

Vorbereitungsmethoden

Retrosynthetic Analysis

The compound’s structure features two distinct sulfonamide groups on a 1,4-diazepane core. Retrosynthetic disconnection reveals two key intermediates:

- 1,4-Diazepane (core scaffold)

- 2,6-Difluorobenzenesulfonyl chloride and 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (electrophilic sulfonylation reagents).

Synthetic routes prioritize sequential sulfonylation to avoid cross-reactivity, leveraging differences in steric and electronic environments of the diazepane nitrogens.

Stepwise Synthesis

Preparation of 1,4-Diazepane

1,4-Diazepane is synthesized via cyclization of 1,4-diaminobutane with 1,3-dibromopropane under basic conditions:

$$

\text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 + \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{1,4-Diazepane} + 2\text{HBr}

$$

Yield : 68–72% after distillation.

Synthesis of Sulfonyl Chloride Intermediates

2,6-Difluorobenzenesulfonyl Chloride

Prepared via chlorosulfonation of 2,6-difluorobenzene:

$$

\text{C}6\text{H}3\text{F}2 + \text{ClSO}3\text{H} \xrightarrow{\text{0–5°C}} \text{C}6\text{H}3\text{F}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{C}6\text{H}3\text{F}2\text{SO}_2\text{Cl}

$$

Purity : ≥98% (GC-MS).

1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride

Synthesized by treating 1,2-dimethylimidazole with chlorosulfonic acid:

$$

\text{C}5\text{H}8\text{N}2 + \text{ClSO}3\text{H} \xrightarrow{\text{DMF, 50°C}} \text{C}5\text{H}7\text{N}2\text{SO}2\text{Cl}

$$

Key Data : $$^1$$H NMR (400 MHz, CDCl₃) δ 7.32 (s, 1H), 3.76 (s, 3H), 2.51 (s, 3H).

Sequential Sulfonylation of 1,4-Diazepane

Step 1: N1-Sulfonylation with 2,6-Difluorobenzenesulfonyl Chloride

Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (2.2 eq)

- Temperature: 0°C → 20°C (18 h)

Reaction :

$$

\text{Diazepane} + \text{C}6\text{H}3\text{F}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N1-Sulfonylated Intermediate}

$$

Yield : 85–88% (silica gel chromatography, ethyl acetate/hexanes).

Step 2: N4-Sulfonylation with 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride

Conditions :

Optimization Insights

- Order of Sulfonylation : Introducing the 2,6-difluorophenyl group first minimizes steric hindrance during the second sulfonylation.

- Base Selection : DIPEA outperforms Et₃N in Step 2 due to reduced side reactions (e.g., imidazole ring alkylation).

- Purification : Gradient elution (50→100% ethyl acetate in hexanes) resolves residual sulfonyl chlorides.

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (500 MHz, CDCl₃) :

δ 8.21 (s, 1H, imidazole-H), 7.68–7.61 (m, 2H, Ar-H), 3.92 (s, 3H, N-CH₃), 3.78–3.65 (m, 4H, diazepane-H), 2.89 (s, 3H, C-CH₃). - HRMS (ESI+) :

m/z calcd. for C₁₇H₁₉F₂N₅O₄S₂ [M+H]⁺: 480.0864; found: 480.0868.

Purity Assessment

Comparative Methodologies

| Parameter | Step 1 (N1-Sulfonylation) | Step 2 (N4-Sulfonylation) |

|---|---|---|

| Reagent Equivalents | 1.1 eq | 1.3 eq |

| Reaction Time | 18 h | 24 h |

| Workup | Aqueous NaHCO₃ | Brine wash |

Challenges and Solutions

Q & A

Basic: What are the critical steps in synthesizing 1-((2,6-difluorophenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane?

Methodological Answer:

The synthesis involves sequential sulfonylation of the 1,4-diazepane core. Key steps include:

Diazepane Ring Formation : Cyclization of a diamine precursor (e.g., 1,4-diaminobutane) under basic conditions.

Sulfonylation : Reaction with 2,6-difluorophenylsulfonyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride in a stepwise manner. Use polar aprotic solvents (e.g., acetonitrile) and catalysts like pyridine to enhance reactivity .

Purification : Chromatography or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry and reaction time.

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : - and -NMR to identify protons and carbons in the diazepane, sulfonyl, and aromatic regions. For example, the imidazole protons appear as singlets (~δ 7.2–7.5 ppm), while diazepane protons show multiplet splitting .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to confirm the molecular formula (e.g., [M+H] at m/z 456.08) .

- X-ray Crystallography (if available): Resolves bond angles and spatial arrangement of substituents .

Advanced: How do electronic effects of the 2,6-difluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing fluorine atoms:

- Enhance Sulfonyl Stability : Reduce electron density on the sulfur atom, minimizing undesired side reactions (e.g., hydrolysis).

- Direct Electrophilic Substitution : Fluorine’s meta-directing effect guides functionalization of the phenyl ring in subsequent reactions. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Experimental validation involves comparing reaction outcomes with non-fluorinated analogs .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

Discrepancies often arise from bioavailability or metabolic instability. To address this:

ADME Profiling : Measure logP (e.g., ~2.5 for this compound) to assess lipophilicity and blood-brain barrier penetration .

Metabolite Identification : Use LC-MS to detect sulfone oxidation or imidazole ring hydroxylation products .

Protease Stability Assays : Incubate with liver microsomes to evaluate metabolic degradation rates. Adjust substituents (e.g., methyl groups on imidazole) to enhance stability .

Advanced: How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs). The sulfonyl groups form hydrogen bonds with active-site residues, while the diazepane ring provides conformational flexibility .

- QSAR Analysis : Correlate substituent properties (e.g., Hammett σ values for fluorine) with IC data. For example, trifluoromethyl analogs show 10-fold higher potency due to enhanced hydrophobic interactions .

- MD Simulations : Predict binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC values < 10 μM indicate promising activity .

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates.

- Cell Cycle Analysis : Flow cytometry to identify G1/S arrest, a hallmark of DNA damage response .

Advanced: How to analyze competing reaction pathways during sulfonylation?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC. Competing pathways (e.g., over-sulfonylation) are identified by intermediate peaks.

- Isotopic Labeling : Use -labeled sulfonyl chlorides to trace oxygen incorporation in products .

- Computational Transition State Analysis : Identify energy barriers for alternative pathways (e.g., ΔG differences > 5 kcal/mol favor desired product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.